molecular formula C19H19N3O6 B2733788 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 897615-64-4

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2733788
CAS No.: 897615-64-4
M. Wt: 385.376
InChI Key: OPBJTNHTRPRCBH-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features multiple methoxy groups attached to its benzene rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the formation of the oxadiazole ring followed by the attachment of the benzamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the compound can induce oxidative stress or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-N’-(3,4-dimethoxyphenyl)urea
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

Uniqueness

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is unique due to its specific combination of an oxadiazole ring and multiple methoxy groups. This structural arrangement imparts distinct chemical and biological properties, such as enhanced stability, reactivity, and biological activity, compared to similar compounds.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6/c1-24-12-5-6-15(16(10-12)27-4)18-21-22-19(28-18)20-17(23)11-7-13(25-2)9-14(8-11)26-3/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBJTNHTRPRCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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